N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is an organic compound belonging to the class of furo[2,3-d]pyrimidines. These compounds are characterized by a fused ring system containing both furan and pyrimidine rings. The presence of methoxyphenyl groups adds to its unique chemical structure, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-ylamino]-ethanol
- 1-{4-[4-amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-(trifluoromethyl)phenyl]urea
Uniqueness
N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of butyl and methoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H25N3O3/c1-4-5-14-25-23-21-20(16-6-10-18(28-2)11-7-16)22(30-24(21)27-15-26-23)17-8-12-19(29-3)13-9-17/h6-13,15H,4-5,14H2,1-3H3,(H,25,26,27) |
InChI Key |
LJKLFXGMOXUITC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C2C(=C(OC2=NC=N1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.